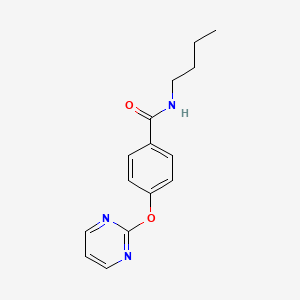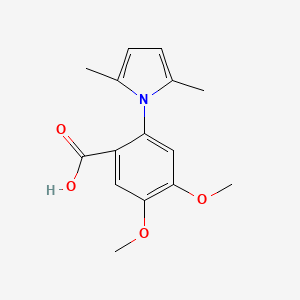![molecular formula C14H10N6 B5573202 2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine](/img/structure/B5573202.png)
2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine is a useful research compound. Its molecular formula is C14H10N6 and its molecular weight is 262.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.09669434 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Potential
- 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, a related class, show potential as rapid-onset antidepressants. They reduce immobility in behavioral despair models in rats, suggesting their use in novel antidepressant therapies (Sarges et al., 1990).
Adenosine Receptor Antagonism
- 2-Aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxaline derivatives have been synthesized and show high potency as A1 and A3 adenosine receptor antagonists. This suggests their potential application in therapies targeting these receptors (Catarzi et al., 2005).
Anticancer Activity
- A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed with structural features essential for anticancer activity. Some of these derivatives show significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antimicrobial and Insecticidal Activities
- Compounds derived from 5-bromocoumarin, including certain 1,2,4-triazolo[1,5-a] quinolin-6-amines, have shown promising results in antimicrobial, insecticidal, and anthelmintic activities (Panwar et al., 2013).
Structural and Binding Studies
- Studies on the structural and molecular binding properties of these compounds have provided valuable insights, particularly in the context of adenosine receptors and other potential therapeutic targets. These include investigations into the molecular modeling and interaction mechanisms with various receptors (Lenzi et al., 2006).
Versatility in Drug Design
- The triazoloquinoxaline moiety serves as a versatile tool in drug design, particularly for creating selective adenosine receptor antagonists. This highlights the potential for designing novel therapeutic agents based on this scaffold (Colotta et al., 2000).
Mécanisme D'action
While the exact mechanism of action of “2-phenyl-2H-[1,2,3]triazolo[4,5-f]quinoxalin-7-amine” is not known, related compounds have been studied for their potential as A2B receptor antagonists . A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .
Orientations Futures
The future directions in the research of these compounds could involve further exploration of their potential as antiviral and antimicrobial agents , as well as their potential as A2B receptor antagonists . Further studies could also investigate the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring .
Propriétés
IUPAC Name |
2-phenyltriazolo[4,5-f]quinoxalin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-12-8-16-13-10(17-12)6-7-11-14(13)19-20(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKLPOUDNOXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC4=NC(=CN=C4C3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-phenyl-N-(quinolin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5573119.png)
![3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5573126.png)
![imidazo[1,2-a]pyrimidin-3-yl(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5573143.png)
![3-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpropanamide](/img/structure/B5573151.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5573168.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5573174.png)


![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B5573196.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
![6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)
